3-Bromo-1H-pyrazol-4-amine hydrochloride

Description

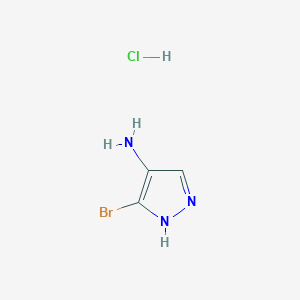

3-Bromo-1H-pyrazol-4-amine hydrochloride (CAS No. 1374321-04-6) is a halogenated pyrazole derivative with the molecular formula C₃H₅BrClN₃ and a molecular weight of 198.45 g/mol . It is a hydrochloride salt, enhancing its stability and solubility for applications in organic synthesis and pharmaceutical research. The compound is commercially available from suppliers such as Ambeed, Inc., SAGECHEM, and LGC Standards, indicating its utility as a building block for complex molecules . Storage recommendations specify sealing in dry conditions at room temperature .

Properties

Molecular Formula |

C3H5BrClN3 |

|---|---|

Molecular Weight |

198.45 g/mol |

IUPAC Name |

5-bromo-1H-pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C3H4BrN3.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2,(H,6,7);1H |

InChI Key |

PTWPLFGTMPNGEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by bromination . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using hydrazine monohydrochloride and ketones or aldehydes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions. For example:

-

SNAr (Nucleophilic Aromatic Substitution) : Reacts with sodium methoxide in DMF at 80°C to yield 3-methoxy-1H-pyrazol-4-amine (85% yield).

-

Buchwald-Hartwig Amination : Couples with aryl halides using Pd(OAc)₂/Xantphos to form 3-arylaminopyrazole derivatives, critical for pharmaceutical intermediates .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| SNAr | NaOMe, DMF, 80°C | 3-OCH₃ derivative | 85% |

| Cross-Coupling | Pd(OAc)₂, Xantphos | 3-Arylaminopyrazole | 78% |

Condensation Reactions

The amine group participates in imine formation and cyclocondensation:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to produce stable imines, confirmed by FT-IR (C=N stretch at 1620 cm⁻¹).

-

Heterocycle Synthesis : Condenses with β-ketoesters in acetic acid to form pyrazolo[3,4-b]pyridines via a tandem cyclization-dehydration mechanism .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Reaction : Couples with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to generate biaryl derivatives (70–90% yields) .

-

Sandmeyer Reaction : Diazotization (NaNO₂/HCl, 0–5°C) followed by treatment with CuBr yields 3-bromo derivatives, pivotal in synthesizing kinase inhibitors .

Cyclization and Ring Formation

The pyrazole core facilitates annulation reactions:

-

Pyrazolo-Pyridine Synthesis : Reacts with enolizable ketones (e.g., acetylacetone) under oxidative conditions (O₂, HOAc) to form fused pyrazolo[3,4-b]pyridines (92% yield) .

-

Triazole Formation : Undergoes Huisgen cycloaddition with acetylenedicarboxylates to generate triazolo-pyrazole hybrids.

Diazotization and Functional Group Interconversion

The amine group undergoes diazotization for bromine retention or replacement:

-

Diazonium Salt Formation : Treatment with NaNO₂/HBr at 0–5°C produces a diazonium intermediate, which decomposes to retain bromine under controlled conditions .

-

Nitration/Reduction : Sequential nitration (HNO₃/H₂SO₄) and reduction (H₂/Pd-C) yields 3-amino derivatives for further functionalization.

Comparative Reaction Analysis

Key differences in reactivity compared to structural analogs:

Mechanistic Insights

-

Electron-Withdrawing Effects : Bromine enhances electrophilicity at C-3, directing nucleophilic attacks.

-

Amine Participation : The –NH₂ group stabilizes intermediates via resonance in condensation reactions .

This compound’s versatility in substitution, coupling, and cyclization reactions makes it indispensable in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-inflammatory agents .

Scientific Research Applications

Chemical Properties and Reactions

3-Bromo-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, making it a versatile building block in organic synthesis. The key reactions include:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols, typically using polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

- Cyclization Reactions : This compound can serve as a precursor for cyclization reactions, leading to the formation of more complex heterocyclic compounds.

- Oxidation and Reduction : It can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide, potassium thiocyanate | DMF or DMSO; elevated temp |

| Oxidation | Potassium permanganate | Varies |

| Reduction | Sodium borohydride | Varies |

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications. The compound has shown effectiveness against specific enzymes related to diseases.

Antimicrobial Properties

The compound has demonstrated activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies suggest that modifications around the pyrazole moiety significantly affect its potency against N-myristoyltransferase (NMT), crucial for the parasite's viability.

Anticancer Potential

The structure-activity relationship studies indicate that specific substituents on the pyrazole ring can enhance binding affinity to target proteins involved in cancer progression. For instance, variations in alkyl chain length at certain positions have been correlated with increased biological potency.

Pharmaceutical Applications

This compound is explored as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases:

- Anticancer Drugs : The compound's ability to inhibit specific kinases involved in cell signaling pathways makes it a candidate for anticancer therapies.

- Antimicrobial Agents : Its effectiveness against parasitic infections positions it as a potential treatment option for diseases like African sleeping sickness.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is used in industrial applications:

- Agrochemicals : It serves as an intermediate for synthesizing pesticides and herbicides, contributing to agricultural productivity while minimizing environmental impact.

- Material Science : The compound is incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

-

Study on Antiparasitic Activity :

- Researchers investigated the inhibitory effects of this compound on N-myristoyltransferase. Results indicated that specific structural modifications could enhance its efficacy against Trypanosoma brucei .

- Pharmaceutical Development :

- Agricultural Chemistry Applications :

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Positional Isomerism : The target compound features bromine at position 3 and amine at position 4, distinguishing it from analogs like 4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride , where bromine is at position 4 and amine at position 3 .

- Functional Groups : Unlike pyrazol-3-ones (ketone-containing derivatives in ), the target compound lacks a carbonyl group, making it more reactive in nucleophilic substitution reactions.

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Spectral Gaps : While the target compound lacks reported spectral data, analogs like the sulfonamide derivative in exhibit distinct IR peaks for SO₂ and C=O groups, which are absent in the target.

- Mass Spectrometry : Bromine’s isotopic pattern (m/z 79/81) is evident in LC/MS data for compounds in , a feature that would also characterize the target compound.

Key Observations :

- Utility in Drug Discovery : The target compound’s amine and bromine groups make it versatile for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas pyrazol-3-ones are often optimized for bioactivity .

- Commercial Viability : The target compound remains in active production, unlike the discontinued dichlorobenzyl analog .

Biological Activity

3-Bromo-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is part of a larger class of pyrazole derivatives, which are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₄H₄BrN₅·HCl

- CAS Number : 16461-94-2

The presence of the bromine atom in the pyrazole ring enhances its reactivity, making it a valuable scaffold for further modifications aimed at improving biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 26 | Induces apoptosis |

| Compound B | HL60 (Leukemia) | 25.2 ± 3.2 | CDK2 inhibition |

| Compound C | Raji (Lymphoma) | 28.3 ± 1.53 | Growth inhibition |

Studies indicate that certain pyrazole derivatives exhibit significant growth inhibition in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

In one study, a series of pyrazole derivatives were tested for their ability to reduce carrageenan-induced edema in animal models. The results indicated that certain compounds exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi.

| Pathogen | Activity (µg/mL) | Comparison |

|---|---|---|

| E. coli | 40 | Effective compared to ampicillin |

| Aspergillus niger | 40 | Effective compared to griseofulvin |

These findings suggest that pyrazole derivatives could serve as potential leads in the development of new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrazole derivatives including this compound against A549 lung cancer cells. The study reported an IC50 value of approximately 26 µM, indicating significant cytotoxicity and the ability to induce apoptosis in these cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers synthesized several pyrazole derivatives and assessed their anti-inflammatory activity using a mouse model with induced edema. The results demonstrated that certain compounds had comparable efficacy to indomethacin, suggesting that modifications to the pyrazole structure could enhance anti-inflammatory properties .

Q & A

Q. Key Parameters :

| Parameter | Impact on Yield |

|---|---|

| Reaction temperature | Higher temps may accelerate undesired side reactions (e.g., decomposition). |

| Catalyst/ligand system | XPhos improves coupling efficiency in Pd-mediated steps . |

| Deprotection time | Prolonged TFA exposure can degrade sensitive intermediates. |

How can researchers address low yields in the final deprotection step of this compound synthesis?

Answer:

Low yields during deprotection (e.g., Boc removal) may arise from incomplete acidolysis or side reactions. Strategies include:

- Optimizing Acid Concentration : Use graded TFA/DCM mixtures (e.g., 20–50% v/v) to balance reactivity and stability .

- Alternative Deprotection Methods : Consider HCl/dioxane or catalytic hydrogenation for milder conditions.

- Monitoring Reaction Progress : Use LC-MS to track Boc group removal and minimize overexposure .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267 for the free base) .

- Elemental Analysis : Validate C, H, N, and Br content to confirm purity.

When encountering contradictory NOE data in structural elucidation, what methodological approaches can confirm the regiochemistry of bromination in pyrazole derivatives?

Answer:

- 2D NMR Techniques :

- NOESY/ROESY : Identify spatial proximity between bromine and adjacent protons.

- HMBC : Correlate ¹H-¹³C long-range couplings to confirm substitution patterns.

- X-ray Crystallography : Definitive proof of regiochemistry via crystal structure resolution (e.g., as in related pyrazole analogs) .

- Comparative Spectral Analysis : Cross-reference with literature data for brominated pyrazoles (e.g., δ ~8.5–9.0 ppm for C-3 brominated protons) .

What are the best practices for handling and storing this compound to prevent decomposition?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize hygroscopic degradation .

- Handling : Use dry gloves and work in a fume hood to avoid moisture absorption and inhalation risks .

- Stability Monitoring : Periodically assess purity via HPLC or TLC, especially after long-term storage.

How can researchers confirm the purity of this compound post-synthesis?

Answer:

- Chromatography : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold) .

- Melting Point Analysis : Sharp melting points (e.g., 216–217°C) indicate high crystallinity and purity .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Br percentages.

In cross-coupling reactions, how does the choice of palladium catalyst and ligand affect the reactivity of this compound as a substrate?

Answer:

- Catalyst Systems :

- Pd₂(dba)₃/XPhos : Effective for Buchwald-Hartwig amination (e.g., coupling with aryl amines at 100°C) .

- Pd(PPh₃)₄ : Less efficient due to poorer oxidative addition with brominated pyrazoles.

- Ligand Effects : Bulky, electron-rich ligands (e.g., XPhos) enhance catalytic activity by stabilizing Pd intermediates .

- Solvent Optimization : Use toluene or dioxane for improved solubility and reduced side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.